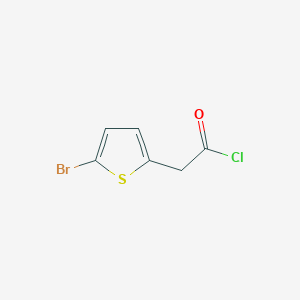

2-(5-Bromo-2-thienyl)acetyl Chloride

Overview

Description

“2-(5-Bromo-2-thienyl)acetyl Chloride” is a chemical compound with the molecular formula C6H4BrClOS . It is a light yellow to brown liquid . It is an organic compound that is part of a larger class of compounds known as thiophene derivatives .

Synthesis Analysis

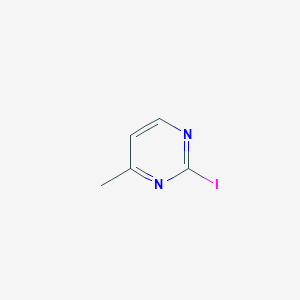

Thiophene derivatives, including “this compound”, can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the use of transition metal catalysts .Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . The thiophene ring is substituted at the 2-position with an acetyl chloride group and at the 5-position with a bromine atom .Chemical Reactions Analysis

Thiophene derivatives, including “this compound”, can undergo various chemical reactions. For example, they can participate in cyclization reactions to form 2,3,5-trisubstituted thiophenes .Physical And Chemical Properties Analysis

“this compound” is a light yellow to brown liquid . Its molecular weight is 239.52 g/mol . Other physical and chemical properties such as melting point, boiling point, density, and refractive index are not available .Mechanism of Action

Target of Action

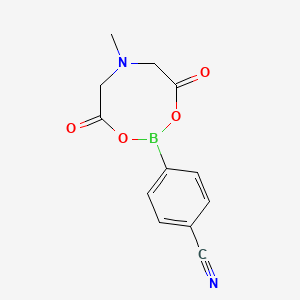

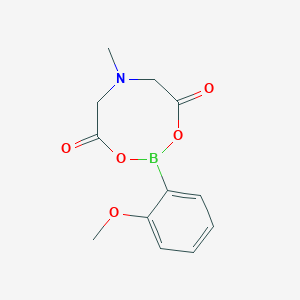

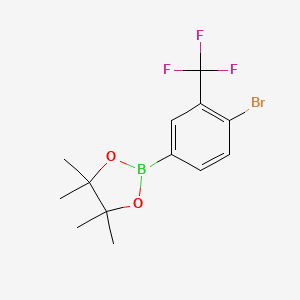

The primary target of 2-(5-Bromo-2-thienyl)acetyl Chloride is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is crucial in the synthesis of various organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions. The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign .

Advantages and Limitations for Lab Experiments

The advantages of using 2-(5-Bromo-2-thienyl)acetyl chloride in lab experiments include its versatility, reliability, and efficiency. It is a widely used chemical compound that is readily available and easy to work with. Its ability to modify and synthesize various organic compounds makes it an essential tool in many areas of scientific research.

The limitations of using this compound in lab experiments include its potential toxicity and the need for proper safety precautions. It is important to handle this chemical compound with care and to follow all safety guidelines when working with it.

Future Directions

There are many future directions for research involving 2-(5-Bromo-2-thienyl)acetyl chloride. These include the development of new drugs, the study of biochemical and physiological processes, and the synthesis of new organic compounds. Further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this chemical compound. Additionally, new synthesis methods and applications for this compound should be explored to expand its use in scientific research.

Scientific Research Applications

2-(5-Bromo-2-thienyl)acetyl chloride is widely used in scientific research for its ability to modify and synthesize various organic compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the development of new drugs and in the study of biochemical and physiological processes. Its versatility and reliability make it an essential tool in many areas of scientific research.

Safety and Hazards

properties

IUPAC Name |

2-(5-bromothiophen-2-yl)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClOS/c7-5-2-1-4(10-5)3-6(8)9/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUWDICEXLUJQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)CC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

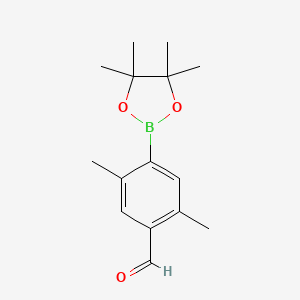

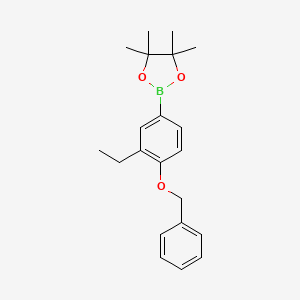

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azetidinecarboxylic acid, 3-[(3R)-3-hydroxy-1-pyrrolidinyl]-, 1,1-dimethylethyl ester](/img/structure/B3226717.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide](/img/structure/B3226726.png)

![2,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B3226730.png)